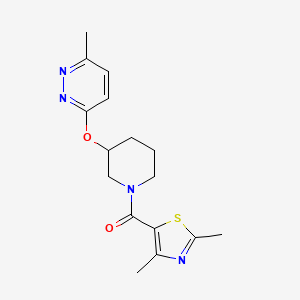
(2,4-Dimethylthiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethylthiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2,4-Dimethylthiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone, often referred to as a thiazole-pyridazine hybrid, has garnered attention in pharmaceutical research due to its potential biological activities. This article discusses the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, a piperidine moiety, and a pyridazine derivative, which are known for their diverse biological activities.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors. For instance, they may inhibit phosphodiesterase (PDE) enzymes related to various signaling pathways .
- Cell Proliferation Modulation : The compound may influence cell proliferation through pathways involving mitochondrial activity and endosomal/lysosomal trafficking, as suggested by studies on related compounds .
- Anti-inflammatory Effects : Similar derivatives have shown anti-inflammatory properties, making them candidates for treating conditions where inflammation plays a critical role .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Study 1: PDE Inhibition and Vascular Effects
A study evaluated the effects of similar compounds on PDE5 inhibition. Results indicated that these compounds could effectively lower blood pressure in hypertensive models, showcasing their potential for cardiovascular applications .
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, which is a common feature among thiazole derivatives .
Case Study 3: Anti-inflammatory Properties
Research on related thiazole-pyridazine hybrids revealed their ability to modulate inflammatory responses in vitro. The compounds reduced the secretion of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases .
Propriétés
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-10-6-7-14(19-18-10)22-13-5-4-8-20(9-13)16(21)15-11(2)17-12(3)23-15/h6-7,13H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBWUDXHGPLSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














